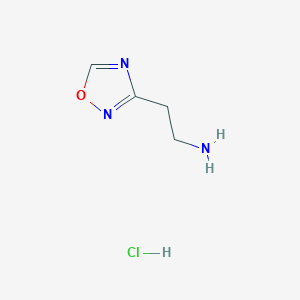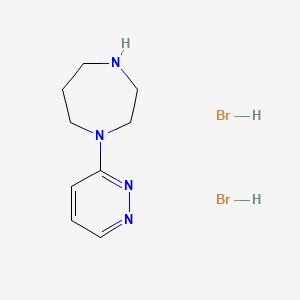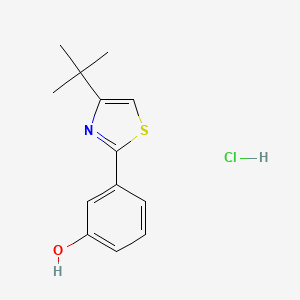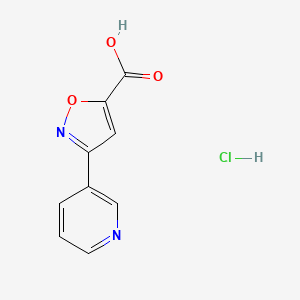
3-(2-Propoxyethoxy)azetidine
Overview
Description
3-(2-Propoxyethoxy)azetidine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 . It is used in various chemical reactions and has a CAS number of 1220038-78-7 .
Molecular Structure Analysis
The molecular structure of 3-(2-Propoxyethoxy)azetidine is characterized by a four-membered ring containing a nitrogen atom . This structure is similar to that of azetidines, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry .Chemical Reactions Analysis
The reactivity of azetidines, including 3-(2-Propoxyethoxy)azetidine, is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Propoxyethoxy)azetidine include a molecular formula of C8H17NO2 and a molecular weight of 159.23 . Further details about its physical and chemical properties were not found in the search results.Future Directions
Mechanism of Action
are four-membered heterocyclic compounds containing a nitrogen atom . They are known for their high reactivity due to the ring strain, which makes them useful in organic synthesis and medicinal chemistry . Azetidines can be synthesized through various methods, including nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes .
The target of action of azetidines can vary widely depending on the specific compound and its functional groups. Some azetidines have been found to have anti-neoplastic activity, meaning they can inhibit the growth of tumors .
The mode of action of azetidines also depends on the specific compound. For example, azacitidine, a type of azetidine, works by incorporating itself into the DNA and RNA of cancer cells, disrupting their normal function .
Azetidines can affect various biochemical pathways . For instance, azacitidine has been shown to impact DNA methylation, a crucial process in gene expression .
The pharmacokinetics of azetidines, including their absorption, distribution, metabolism, and excretion (ADME), can influence their bioavailability and therapeutic effect. For example, studies have shown that incorporating azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .
The result of action of azetidines can include molecular and cellular effects. For instance, azacitidine can lead to the recovery of blood counts and long-term restoration of normal hematopoiesis in patients with myelodysplastic syndromes .
properties
IUPAC Name |
3-(2-propoxyethoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVZGRGQSYMGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Propoxyethoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



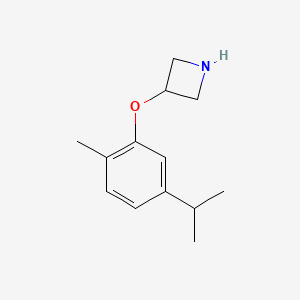

![3-[(Benzyloxy)methyl]azetidine](/img/structure/B1395421.png)
![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)

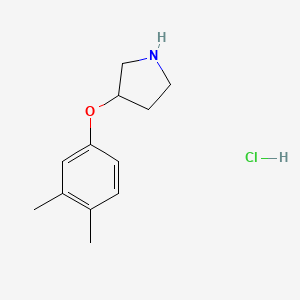
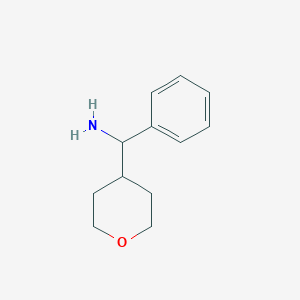

![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)
